molecular formula C14H11ClN2O4 B3864033 3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3864033
M. Wt: 306.70 g/mol
InChI Key: NFFFMCZJUMJFTH-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide is a halogenated benzamide derivative featuring a chloro substituent at the 3-position of the benzoyl ring and a methoxy-nitro-substituted aniline moiety. This compound is synthesized via coupling reactions between 3-chlorobenzoic acid derivatives (e.g., acid chloride) and substituted anilines under reflux conditions, often mediated by thionyl chloride or acetonitrile . Key structural characteristics include a planar amide core (C=O and N-H groups) and aromatic rings with electron-withdrawing groups (Cl, NO₂) and electron-donating groups (OCH₃), which influence its intermolecular interactions and physicochemical properties. The molecular formula is C₁₄H₁₁ClN₂O₄, with a molecular weight of 306.7 g/mol .

Properties

IUPAC Name

3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFFMCZJUMJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.

    Chlorination: The nitrated product is then chlorinated to introduce the chloro group at the 3-position.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitro compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 3-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research has demonstrated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, studies on similar compounds have shown promising results against various cancer cell lines, suggesting that 3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide may also possess such properties .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as viral replication or tumor growth. For example, non-nucleoside inhibitors targeting the NS5B enzyme in hepatitis C virus have shown efficacy, indicating a potential pathway for similar compounds .

Biological Studies

The biological applications of this compound extend to its use as a biochemical probe.

  • Mechanism of Action Studies : The compound's ability to bind with specific receptors or enzymes can be studied to understand its mechanism of action. This is crucial for developing targeted therapies .
  • Toxicity and Safety Evaluations : Before clinical application, compounds must undergo rigorous testing for cytotoxicity. Research on related benzamide derivatives has included assessments against human cancer cell lines, establishing safety profiles necessary for further development .

Analytical Chemistry

In analytical chemistry, this compound can be utilized in separation techniques.

  • High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound in complex mixtures, which is essential for pharmacokinetic studies and quality control in pharmaceutical formulations .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into the potential applications of this compound:

Study ReferenceFocus AreaFindings
Antiviral ActivityIdentified as a potent inhibitor of NS5B enzymatic activity.
Anticancer PropertiesDemonstrated significant activity against various cancer cell lines with IC50 values < 1 µg/mL.
Analytical TechniquesEffective separation using HPLC methods compatible with mass spectrometry.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry research.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (K) Key Interactions/Properties Synthesis Yield
3-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.7 3-Cl, 2-OCH₃, 5-NO₂ Not reported C–H···O hydrogen bonds Not reported
3-Chloro-N-(2-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ 276.7 3-Cl, 2-NO₂ 399 Cl···Cl (3.943 Å), C–H···O chains Moderate
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide C₁₃H₈ClFN₂O₃ 294.7 3-Cl, 2-F, 5-NO₂ Not reported Not reported 57%
2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.7 2-Cl, 2-OCH₃, 5-NO₂ (positional isomer) Not reported Similar H-bonding Not reported

Key Observations :

  • Substituent Position Effects : Moving the chloro group from the 3- to 2-position (as in the positional isomer in ) retains molecular weight but alters steric and electronic profiles. The 3-Cl substituent in the target compound may enhance intermolecular halogen bonding compared to 2-Cl .
  • Halogen vs.
  • Crystal Packing: The 3-Cl and 2-NO₂ analogue () exhibits Cl···Cl interactions (3.943 Å) and C–H···O chains, while the target compound’s methoxy group may promote C–H···O interactions without significant halogen bonding .

Heterocyclic and Complex Derivatives

Table 2: Derivatives with Heterocyclic Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Relevance
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide () C₁₀H₈ClN₃O₂S 269.7 Thiadiazole ring Potential enzyme inhibition
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene...benzamide () C₂₁H₁₉ClN₂O₄S₂ 469.0 Thiazolidinone-thioxo moiety Anticancer screening
5-Chloro-N-(2-(3-chlorophenyl)-4,6-dihydrothieno[...]benzamide () C₁₉H₁₄Cl₂N₂O₂S 409.3 Thieno-pyrazol scaffold Not reported

Key Observations :

  • Biological Activity: Thiazolidinone derivatives () are often explored for antimicrobial or anticancer properties, whereas simple benzamides like the target compound may lack such activity without further functionalization.

Polymorphs and Halogen Substitution Effects

  • Polymorphism : The 3-chloro-N-(2-fluorophenyl)benzamide analogue exists in two polymorphic forms (IA and IB), with Form IA exhibiting a distorted square-planar geometry in metal complexes .
  • Halogen Position : Moving the chloro group from the 4- to 3-position (as in ) alters crystal packing due to changes in hydrogen-bonding and halogen-halogen interactions .

Biological Activity

3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group , a methoxy group , and a nitro group on a phenyl ring, contributing to its unique reactivity and biological activity. The presence of the nitro group at the 5-position significantly influences its chemical behavior compared to other isomers.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Nitro Group : Participates in redox reactions, which can affect cellular processes.
  • Chloro and Methoxy Groups : Influence the compound's binding affinity to proteins and enzymes, modulating various biochemical pathways.

These interactions make it a valuable candidate for studies involving enzyme inhibition and protein-ligand interactions.

Antimycobacterial Activity

Recent studies have evaluated the compound's efficacy against Mycobacterium tuberculosis (MTB). In vitro tests demonstrated that derivatives of compounds related to this compound exhibited promising anti-tubercular activity, with some showing IC50 values less than 1 µg/mL . This suggests potential as a lead compound for developing new anti-tuberculosis drugs.

Cytotoxicity Studies

Cytotoxicity assays against human cancer cell lines, such as HeLa cells, have shown that various derivatives of this compound possess significant cytotoxic effects. For instance, one study reported that synthesized derivatives exhibited IC50 values in the micromolar range against these cancer cells, indicating their potential as anticancer agents .

Synthesis and Evaluation

A series of derivatives based on this compound were synthesized using eco-friendly methods such as ultrasound-assisted reactions. These derivatives were screened for their biological activities, particularly focusing on their antitubercular and anticancer properties. The results are summarized in the following table:

CompoundBiological ActivityIC50 Value (µg/mL)
Derivative AAnti-tubercular<1
Derivative BCytotoxic (HeLa)0.65
Derivative CCytotoxic (MCF-7)2.41

This table illustrates the promising biological activities exhibited by various derivatives of the compound, highlighting their potential therapeutic applications.

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could inhibit critical pathways involved in inflammation and cancer cell proliferation. For example, compounds were found to significantly reduce the expression of inflammatory cytokines and inhibit pathways such as MAPK signaling in vivo, demonstrating a protective role against acute lung injury models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
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3-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

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